molecular formula C7H7LiOS B14664148 Lithium, [(phenylsulfinyl)methyl]- CAS No. 40110-39-2

Lithium, [(phenylsulfinyl)methyl]-

Cat. No.: B14664148
CAS No.: 40110-39-2
M. Wt: 146.2 g/mol
InChI Key: WJUMKDKEZNLRJS-UHFFFAOYSA-N
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Description

Lithium, [(phenylsulfinyl)methyl]- is an organolithium compound that features a lithium atom bonded to a [(phenylsulfinyl)methyl] group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This particular compound is of interest due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium, [(phenylsulfinyl)methyl]- typically involves the reaction of a phenylsulfinylmethyl halide with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. Common solvents for this reaction include diethyl ether or tetrahydrofuran (THF), which help to stabilize the organolithium compound .

Industrial Production Methods

Industrial production of organolithium compounds often involves similar methods but on a larger scale. The use of continuous flow reactors can help to manage the highly exothermic nature of these reactions and improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium, [(phenylsulfinyl)methyl]- undergoes a variety of chemical reactions, including:

    Nucleophilic Addition: Due to the strong nucleophilicity of the carbon-lithium bond, it can add to electrophiles such as carbonyl compounds.

    Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions

Common Reagents and Conditions

Common reagents used in reactions with lithium, [(phenylsulfinyl)methyl]- include carbonyl compounds, halides, and other electrophiles. Typical conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of substituted products .

Scientific Research Applications

Lithium, [(phenylsulfinyl)methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium, [(phenylsulfinyl)methyl]- involves its strong nucleophilic and basic properties. The lithium atom can stabilize negative charges, making the compound highly reactive towards electrophiles. This reactivity is utilized in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium, [(phenylsulfinyl)methyl]- is unique due to the presence of the phenylsulfinyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where other organolithium or organomagnesium compounds may not be suitable .

Properties

CAS No.

40110-39-2

Molecular Formula

C7H7LiOS

Molecular Weight

146.2 g/mol

IUPAC Name

lithium;methanidylsulfinylbenzene

InChI

InChI=1S/C7H7OS.Li/c1-9(8)7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1

InChI Key

WJUMKDKEZNLRJS-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]S(=O)C1=CC=CC=C1

Origin of Product

United States

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